molecular formula C17H14N6O2S B3297089 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide CAS No. 894985-14-9

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide

Cat. No.: B3297089
CAS No.: 894985-14-9
M. Wt: 366.4 g/mol
InChI Key: LOFPLWQSBYLWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide is a complex organic compound belonging to the class of phenylpyridazines[_{{{CITATION{{{1{N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ](https://godrugbankcom/drugs/DB04154){{{CITATION{{{2{Design, synthesis, biological evaluation, and docking studies of novel ...](https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra04036h)[{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biological research, it has been studied for its potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression.

Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer properties[_{{{CITATION{{{3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents. It has been investigated for its ability to inhibit excessive lung inflammatory reactions and metastasis of lung cancer[{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Industry: In the pharmaceutical industry, this compound is used as a building block for the development of new drugs targeting various diseases[_{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

Comparison with Similar Compounds

  • N-Methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-yl)phenyl)acetamide: Used in the preparation of medicines for lung inflammation and cancer[_{{{CITATION{{{_3{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.

  • N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide: Another derivative with potential medicinal applications[_{{{CITATION{{{_1{N-Methyl-N-3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ....

Uniqueness: N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide stands out due to its dual inhibitory activity against c-Met and Pim-1, making it a valuable candidate for anticancer drug development.

Properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c1-12-19-20-17-9-8-16(21-23(12)17)13-4-6-14(7-5-13)22-26(24,25)15-3-2-10-18-11-15/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFPLWQSBYLWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.